3-O-tert-butyl 1-O-ethyl (3S,4R)-4-aminopiperidine-1,3-dicarboxylate
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Overview
Description
“3-O-tert-butyl 1-O-ethyl (3S,4R)-4-aminopiperidine-1,3-dicarboxylate” is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-O-tert-butyl 1-O-ethyl (3S,4R)-4-aminopiperidine-1,3-dicarboxylate” typically involves multi-step organic reactions. A common route might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of Functional Groups: The tert-butyl and ethyl groups are introduced via alkylation reactions.
Amination: The amino group is introduced through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the piperidine ring.
Reduction: Reduction reactions could be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the tert-butyl or ethyl positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides for alkylation or halogenating agents for halogenation.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
“3-O-tert-butyl 1-O-ethyl (3S,4R)-4-aminopiperidine-1,3-dicarboxylate” may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a building block for bioactive molecules.
Medicine: Possible applications in drug development, particularly for compounds targeting the central nervous system.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
4-Aminopiperidine-1,3-dicarboxylate: A related compound with similar structural features.
tert-Butyl 4-aminopiperidine-1,3-dicarboxylate: Another derivative with a tert-butyl group.
Ethyl 4-aminopiperidine-1,3-dicarboxylate: A derivative with an ethyl group.
Uniqueness
“3-O-tert-butyl 1-O-ethyl (3S,4R)-4-aminopiperidine-1,3-dicarboxylate” is unique due to its specific stereochemistry and combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H24N2O4 |
---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
3-O-tert-butyl 1-O-ethyl (3S,4R)-4-aminopiperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C13H24N2O4/c1-5-18-12(17)15-7-6-10(14)9(8-15)11(16)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3/t9-,10+/m0/s1 |
InChI Key |
LXEMOQIROYPMJA-VHSXEESVSA-N |
Isomeric SMILES |
CCOC(=O)N1CC[C@H]([C@H](C1)C(=O)OC(C)(C)C)N |
Canonical SMILES |
CCOC(=O)N1CCC(C(C1)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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